molecular formula C10H11BrO4 B13568947 Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate

Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B13568947
M. Wt: 275.10 g/mol
InChI Key: HWUPWNMKDNWIOU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9,12H,1-2H3

InChI Key

HWUPWNMKDNWIOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted aromatic esters.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary and secondary alcohols.

Scientific Research Applications

Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate
  • CAS Number : 294860-58-5
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Molar Mass : 259.1 g/mol
  • Synonyms: Methyl 5-bromo-2-methoxyphenylacetate, Benzeneacetic acid, 5-bromo-2-methoxy-, methyl ester .

Structural Features :
The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, coupled with a hydroxyacetate ester moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities, differing in substituents, ester groups, or halogen placement:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate 38692-72-7 C₉H₉BrO₄ Hydroxyl instead of methoxy at 2-position 259.08 Higher polarity due to free -OH group
2-(4-Bromo-2-methoxyphenyl)acetic acid 34918-57-5 C₉H₉BrO₃ Carboxylic acid instead of ester 245.07 Precursor for non-esterified derivatives
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 13305-18-5 C₉H₉ClO₃ Chlorine substituent at 3-position 200.62 Intermediate in agrochemical synthesis
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate 2382393-07-7 C₁₀H₁₁BrClO₃ Bromine at 2-, chlorine at 4-position 279.5 Stereospecific drug synthesis (R-isomer)
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 1131594-13-2 C₁₁H₁₃BrO₃ Ethyl ester instead of methyl 273.13 Enhanced lipophilicity for drug delivery

Reactivity and Functional Group Impact

  • Hydroxy vs. Methoxy Groups : Replacement of the methoxy group with a hydroxyl (as in 38692-72-7) increases polarity and hydrogen-bonding capacity, affecting solubility and crystallization .
  • Ester vs. Carboxylic Acid : The carboxylic acid derivative (34918-57-5) exhibits higher acidity (pKa ~2–3) compared to the ester, making it less suitable for lipophilic drug formulations .
  • Halogen Position : Moving bromine from the 5- to the 2-position (e.g., 2382393-07-7) alters steric hindrance and electronic effects, impacting binding affinity in kinase inhibitors .

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